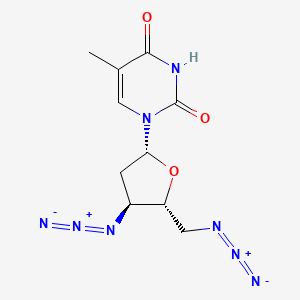
3',5'-Diazido-3'-deoxythymidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,5’-Diazido-3’-deoxythymidine is a synthetic nucleoside analog It is structurally related to thymidine, a natural nucleoside found in DNA This compound is characterized by the presence of azido groups at the 3’ and 5’ positions of the deoxyribose sugar
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Diazido-3’-deoxythymidine typically involves the azidation of 3’-deoxythymidine. One common method includes the use of sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure the selective introduction of azido groups at the desired positions.
Industrial Production Methods
For large-scale production, the process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The industrial synthesis may also incorporate advanced purification techniques such as chromatography to isolate the desired product from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
3’,5’-Diazido-3’-deoxythymidine undergoes various chemical reactions, including:
Reduction: The azido groups can be reduced to amino groups using reducing agents like hydrogen in the presence of a palladium catalyst.
Substitution: The azido groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.
Major Products Formed
Reduction: The major product is 3’,5’-diamino-3’-deoxythymidine.
Substitution: The products depend on the nucleophile used, resulting in various substituted thymidine derivatives.
Scientific Research Applications
3’,5’-Diazido-3’-deoxythymidine has several applications in scientific research:
Antiviral Research: It is studied for its potential to inhibit viral replication by interfering with viral DNA synthesis.
Anticancer Research: The compound is explored for its ability to induce apoptosis in cancer cells by causing DNA damage.
Molecular Biology: It is used as a tool to study DNA synthesis and repair mechanisms.
Chemical Biology: The compound serves as a precursor for the synthesis of other nucleoside analogs with potential therapeutic applications.
Mechanism of Action
The primary mechanism of action of 3’,5’-Diazido-3’-deoxythymidine involves its incorporation into DNA during replication. The presence of azido groups prevents the formation of phosphodiester linkages, leading to chain termination. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and viruses, which rely on efficient DNA synthesis for proliferation.
Comparison with Similar Compounds
Similar Compounds
3’-Azido-3’-deoxythymidine:
2’,3’-Didehydro-3’-deoxythymidine: Another nucleoside analog with antiviral properties.
3’-Amino-3’-deoxythymidine:
Uniqueness
3’,5’-Diazido-3’-deoxythymidine is unique due to the presence of two azido groups, which enhances its ability to interfere with DNA synthesis. This dual azido modification provides a distinct advantage in terms of potency and selectivity compared to other nucleoside analogs.
Properties
CAS No. |
64638-14-8 |
|---|---|
Molecular Formula |
C10H12N8O3 |
Molecular Weight |
292.25 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-azido-5-(azidomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12N8O3/c1-5-4-18(10(20)14-9(5)19)8-2-6(15-17-12)7(21-8)3-13-16-11/h4,6-8H,2-3H2,1H3,(H,14,19,20)/t6-,7+,8+/m0/s1 |
InChI Key |
UHGMCTPHQAJLQA-XLPZGREQSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN=[N+]=[N-])N=[N+]=[N-] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN=[N+]=[N-])N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















